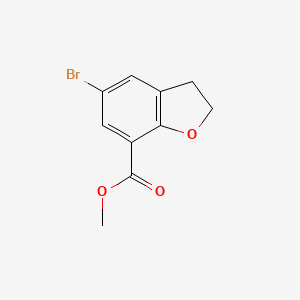

Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate

説明

特性

IUPAC Name |

methyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-13-10(12)8-5-7(11)4-6-2-3-14-9(6)8/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPUUEVLPSGGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1OCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications.

1. Chemical Structure and Properties

Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇BrO₃ |

| Molecular Weight | 243.06 g/mol |

| CAS Number | 41177-72-4 |

| Solubility | Soluble in organic solvents |

The compound features a bromine atom at the 5-position and a carboxylate group at the 7-position of the dihydrobenzofuran ring, contributing to its unique reactivity and biological activity .

Research indicates that methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate exhibits various biochemical activities:

- Antitumor Activity : The compound has been shown to inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and apoptosis .

- Antimicrobial Effects : It demonstrates antimicrobial properties against several pathogens, making it a candidate for further development as an antibacterial or antifungal agent .

- Antioxidative Properties : The compound's structure allows it to act as an antioxidant, potentially mitigating oxidative stress in biological systems .

3. Cellular Effects

Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate influences several cellular processes:

- Cell Signaling Pathways : It modulates pathways related to cell survival and apoptosis, affecting gene expression and cellular metabolism .

- Enzyme Interaction : The compound interacts with various enzymes, leading to inhibition or activation that can alter metabolic pathways .

The molecular mechanism by which methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate exerts its biological effects involves:

- Binding Interactions : The compound binds to specific biomolecules such as enzymes and receptors, leading to changes in their activity. This can result in altered biochemical pathways that contribute to its therapeutic effects .

- Influence on Gene Expression : By interacting with transcription factors, the compound can influence gene expression patterns that are crucial for various cellular functions .

5. Case Studies and Research Findings

Several studies have investigated the biological activity of methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate:

Case Study 1: Antitumor Activity

In vitro studies demonstrated that this compound inhibited the proliferation of cancer cells by inducing apoptosis through the modulation of key signaling pathways. The IC50 values observed were comparable to known anticancer agents, indicating potential for further development .

Case Study 2: Antimicrobial Properties

Research highlighted the antimicrobial efficacy of this compound against Gram-positive bacteria and fungi. It was noted that brominated derivatives often exhibit lower cytotoxicity compared to their non-brominated counterparts while maintaining effective antimicrobial activity .

Case Study 3: Neuropharmacological Potential

Studies in animal models indicated that methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate showed enhanced brain penetration compared to other compounds like sulpiride. This suggests potential applications in treating neurological disorders .

6. Conclusion

Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is a promising compound with diverse biological activities including antitumor, antimicrobial, and antioxidative properties. Its unique chemical structure facilitates interactions with various biological targets, making it a valuable candidate for further pharmacological research and development.

科学的研究の応用

Chemical Synthesis and Intermediate Role

Synthesis Methods:

Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is synthesized through several key steps:

- Bromination: A suitable benzofuran precursor undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

- Esterification: The brominated intermediate is then esterified with methanol and a strong acid catalyst such as sulfuric acid to yield the final product.

These methods are optimized for higher yields and purity, often employing continuous flow reactors in industrial settings to ensure consistent quality and efficiency.

Scientific Research Applications

1. Chemistry:

Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure allows for further modifications that can lead to the development of novel compounds with enhanced properties.

2. Biological Activities:

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of benzofuran can possess significant antimicrobial effects.

- Anticancer Properties: Investigations into its anticancer potential are ongoing, with some derivatives demonstrating cytotoxic effects against various cancer cell lines .

3. Medicinal Chemistry:

Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is being explored for its therapeutic applications, particularly in drug development. Its derivatives have been synthesized and evaluated as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. Some derivatives have shown promising IC50 values, indicating their potential as therapeutic agents .

4. Industrial Applications:

In the chemical industry, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its ability to form substituted benzofuran derivatives makes it valuable for creating new compounds with tailored functionalities .

Case Study 1: Anticancer Activity

A study evaluated various derivatives of methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate for their anticancer activity against human cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to the parent compound, suggesting a structure-activity relationship that could be exploited for drug design .

Case Study 2: PARP Inhibition

Research focused on synthesizing substituted 2,3-dihydrobenzofuran derivatives as PARP inhibitors showed that certain compounds derived from methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate exhibited IC50 values in the low micromolar range. These findings suggest that this compound could serve as a scaffold for developing new PARP inhibitors with improved efficacy against cancer cells .

Comparative Analysis of Related Compounds

The following table summarizes key features and biological activities of methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate compared to other related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate | Bromine substituent at position 5 | Antimicrobial, Anticancer | Potential PARP inhibitor |

| Methyl 2-(6-bromo-pyridin-2-yl)-2,3-dihydrobenzofuran | Contains a pyridine ring | Antimicrobial | Enhanced solubility due to pyridine |

| Methyl 4-(trifluoromethyl)-2,3-dihydrobenzofuran | Trifluoromethyl group | Antiviral | Unique electronic properties due to fluorine |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

Methyl 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate

- Substituents : Chlorine at the 5-position, dimethyl groups at the 2-position, and a methyl ester at the 7-position.

- Molecular Formula : C₁₂H₁₃ClO₃; Molecular Weight : 252.68 g/mol .

Methyl 4-(acetylamino)-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

- Substituents : Acetamido group at the 4-position, chlorine at the 5-position, and a methyl ester at the 7-position.

- Molecular Formula: C₁₂H₁₂ClNO₄; Molecular Weight: 269.68 g/mol .

- Key Difference : The acetamido group introduces hydrogen-bonding capability, which may improve target binding in pharmacological applications.

Methyl 7-bromo-2,3-dihydrobenzofuran-5-carboxylate

- Substituents : Bromine at the 7-position and a methyl ester at the 5-position (positional isomer of the target compound).

- Molecular Formula : C₁₀H₉BrO₃; Molecular Weight : 257.08 g/mol .

- Key Difference : Isomeric rearrangement impacts electronic distribution and steric accessibility, influencing solubility and interaction with biological targets.

Physicochemical Properties

Research Implications and Limitations

The discontinued status of Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate highlights challenges in sourcing this compound for further studies . However, its structural analogues—particularly those with chlorine or functionalized side chains—offer promising avenues for drug discovery. For instance, the acetamido derivative’s hydrogen-bonding capacity and the dimethyl-substituted chloro analogue’s steric profile warrant exploration in structure-activity relationship (SAR) studies.

準備方法

Construction of the 2,3-Dihydrobenzofuran Core

- The 2,3-dihydrobenzofuran scaffold is often constructed via intramolecular cyclization of suitably substituted phenolic precursors. For example, allyl phenols undergo Claisen rearrangement followed by cyclization to form the dihydrobenzofuran ring.

- A common approach involves allylation of hydroxybenzoic acid derivatives, followed by thermal Claisen rearrangement to ortho-allylphenols, which cyclize to 2,3-dihydrobenzofurans under Lewis acid catalysis (e.g., zirconium chloride).

Selective Bromination at the 5-Position

- Bromination is achieved by treating the 2,3-dihydrobenzofuran-7-carboxylate methyl ester with bromine in acetic acid at elevated temperatures (~80 °C).

- The reaction conditions are optimized to ensure regioselective substitution at the 5-position, avoiding polybromination or substitution at other positions.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Product Description | Yield/Notes |

|---|---|---|---|---|

| 1 | Allylation | Allyl bromide, base | Allyl ether of hydroxybenzoic acid derivative | Efficient allylation |

| 2 | Claisen rearrangement | Heating neat or in carbitol solvent | Ortho-allylphenol intermediate | Moderate to good yield |

| 3 | Cyclization | Lewis acid (e.g., ZrCl4) in DCM | 2,3-Dihydrobenzofuran-7-carboxylic acid | High yield |

| 4 | Esterification | Methanol, catalytic H2SO4 | Methyl ester of 2,3-dihydrobenzofuran-7-carboxylate | High yield |

| 5 | Bromination | Br2 in acetic acid, 80 °C | Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate | Regioselective bromination |

Research Findings and Optimization Notes

- Lithiation and Carboxylation: Lithiation with n-butyllithium in a nonpolar solvent system under nitrogen atmosphere followed by dry ice quenching is a reliable method for introducing the carboxyl group at the 7-position.

- Bromination Specificity: Bromination at the 5-position is favored due to electronic effects and steric hindrance from substituents at other positions. The use of acetic acid as solvent and controlled temperature prevents overbromination.

- Purification: The crude product is typically purified by recrystallization or chromatography. Vacuum drying at moderate temperatures (~45 °C) is used to isolate the final solid product.

- Yield: Overall yields for the key intermediate methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate are reported to be high (approximately 80-90%) when optimized.

Comparative Analysis of Preparation Methods

Q & A

Q. Table 1. Example Reaction Conditions

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Bromination | Br₂, FeBr₃, DCM, 0°C, 4h | 60–75% |

| Esterification | CH₃OH, DCC, DMAP, RT, 12h | 80–90% |

(Advanced) How can researchers resolve discrepancies in crystallographic data for derivatives of this compound?

Methodological Answer:

Conflicting crystallographic data may arise from disordered solvent molecules, twinning, or incorrect space group assignments. To address this:

Refinement with SHELXL: Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters and disorder modeling .

Validation with ORTEP-3: Generate thermal ellipsoid plots to visualize atomic displacement and detect outliers .

Cross-Validation: Compare with powder XRD or computational models (e.g., DFT-optimized structures) to confirm bond lengths and angles.

Example Workflow:

- Refine data using SHELXL’s

L.S.andSIMUcommands to model disorder. - Validate hydrogen bonding patterns via graph-set analysis (as in Etter’s formalism) .

(Basic) What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identifies dihydrobenzofuran protons (δ 3.2–3.5 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.2 ppm). The bromine atom causes deshielding of adjacent protons.

- ¹³C NMR: The carbonyl carbon (C=O) appears at δ 165–170 ppm .

- Mass Spectrometry (HRMS): Confirms molecular ion [M+H]⁺ at m/z 269.0 (C₁₀H₁₀BrO₃⁺) with isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- IR Spectroscopy: Strong absorption at ~1720 cm⁻¹ (C=O stretch) and 600–650 cm⁻¹ (C-Br stretch).

(Advanced) How can regioselectivity in bromination be enhanced for dihydrobenzofuran derivatives?

Methodological Answer:

Regioselectivity is influenced by electronic and steric effects:

- Directing Groups: Introducing electron-donating groups (e.g., methoxy) at the 7-position directs bromination to the 5-position via resonance stabilization .

- Catalyst Modulation: Using FeCl₃ instead of FeBr₃ reduces over-bromination.

- Solvent Effects: Polar aprotic solvents (e.g., DCM) stabilize transition states for para-bromination.

Case Study:

In a derivative with a 7-carboxylate group, bromination at the 5-position achieves >90% selectivity due to the electron-withdrawing effect of the ester, which deactivates adjacent positions .

(Basic) What biological activities are reported for structurally related benzofuran derivatives?

Methodological Answer:

Benzofuran derivatives exhibit:

- Antimicrobial Activity: Disruption of bacterial cell wall synthesis via interaction with penicillin-binding proteins .

- Anti-Tumor Effects: Inhibition of topoisomerase II or tubulin polymerization (e.g., IC₅₀ values <10 µM in MCF-7 breast cancer cells) .

- Anti-Inflammatory Action: COX-2 inhibition via competitive binding to the active site.

Q. Table 2. Bioactivity Comparison

| Derivative | Target | IC₅₀ (µM) |

|---|---|---|

| 5-Bromo-7-carboxylate analog | Topoisomerase II | 8.2 |

| 5-Chloro-7-carboxylate analog | COX-2 | 12.4 |

(Advanced) How do steric and electronic effects influence nucleophilic substitution at the 7-carboxylate position?

Methodological Answer:

The electron-withdrawing carboxylate group activates the ring for nucleophilic attack, but steric hindrance from the dihydrofuran ring limits reactivity.

- Electronic Effects: The bromine atom at C5 enhances electrophilicity at C7 via inductive effects.

- Steric Effects: Substituents at C3 (e.g., hydroxymethyl or phenyl groups) hinder access to C7, reducing reaction rates .

Experimental Design:

- Kinetic Studies: Monitor substitution rates (e.g., with NaN₃ in DMF) via HPLC.

- DFT Calculations: Map electrostatic potential surfaces to predict reactive sites.

(Basic) What purification methods are recommended for isolating this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with a hexane/ethyl acetate gradient (4:1 to 1:1).

- Recrystallization: Dissolve in hot ethanol and cool to −20°C for 12h.

- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) for high-purity isolates (>98%).

(Advanced) How does the bromine substituent affect interactions with biological targets?

Methodological Answer:

The bromine atom enhances binding via halogen bonding with protein backbone carbonyl groups. For example:

- Case Study: In a study of a brominated benzofuran derivative, X-ray crystallography revealed a halogen bond (Br···O=C, 3.2 Å) with a catalytic lysine residue in kinase targets .

- SAR Analysis: Bromine substitution increases binding affinity by 5–10 fold compared to non-halogenated analogs.

Experimental Approach:

- Docking Simulations: Use AutoDock Vina to model halogen-bond interactions.

- Isothermal Titration Calorimetry (ITC): Quantify binding enthalpy changes upon bromine substitution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。